molecular formula C11H9ClO4 B2966892 methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate CAS No. 951896-50-7

methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate

Cat. No.: B2966892
CAS No.: 951896-50-7
M. Wt: 240.64
InChI Key: CBBHTTRAFARBSB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is a chemical reagent of interest in organic synthesis and pharmaceutical research. It belongs to the 3,4-dihydroisocoumarin (1-oxo-3,4-dihydro-1H-isochromene) scaffold, a class of compounds recognized for a broad spectrum of biological activities. According to recent research, such 3,4-dihydroisocoumarin derivatives are investigated for their potential antimicrobial , antifungal , immunomodulatory , anticancer , and anti-inflammatory properties. The specific presence of a chloro substituent on the aromatic ring and an ester functional group at the 3-position makes this compound a versatile synthetic intermediate. Researchers can utilize it for further structural modifications, such as hydrolysis to the carboxylic acid or transesterification, to explore structure-activity relationships and develop novel bioactive molecules. The dihydroisocoumarin core can exist as cis and trans diastereomers, defined by the relative configuration at the C-3 and C-4 positions, which can be established using NMR spectroscopy and is a critical factor in its interactions with biological targets . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

methyl 6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(13)16-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBHTTRAFARBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045191
Record name Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951896-50-7
Record name Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 6-chloro-1,3-dihydro-1H-isochromene-1-carboxylic acid methyl ester using a strong acid like sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions, particularly at the chloro position, can yield a variety of substituted isochromenes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Various substituted isochromenes.

Scientific Research Applications

Chemistry: In chemistry, methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore the medicinal applications of this compound and its derivatives. It may serve as a precursor for drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is compared below with two analogs: methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (benzodithiazine derivative) and methyl shikimate (a shikimic acid derivative).

Table 1: Structural and Functional Comparison

Feature Methyl 6-Chloro-1-Oxo-Isochromene-3-Carboxylate Methyl 6-Chloro-Benzodithiazine-7-Carboxylate Methyl Shikimate
Core Structure Isochromene (oxygen-based bicyclic system) Benzodithiazine (sulfur-nitrogen heterocycle) Cyclohexene carboxylic acid derivative
Substituents 6-Cl, 3-COOCH3, 1-Oxo 6-Cl, 7-COOCH3, 1,1-dioxo, 3-(1-methylhydrazino) 3,4,5-Trihydroxy, methyl ester
Key Functional Groups Ester, ketone, chloro Sulfonyl, hydrazine, ester, chloro Ester, hydroxyl
Melting Point Not reported 252–253 °C (decomposes) ~100–110 °C (varies by purity)
IR Peaks Expected: ~1740 cm⁻¹ (ester C=O), ~1700 cm⁻¹ (ketone) 1740 cm⁻¹ (ester C=O), 1340/1155 cm⁻¹ (SO2) 1740 cm⁻¹ (ester C=O), broad O-H ~3300 cm⁻¹
1H NMR (DMSO-d6) Anticipated: δ 3.8–4.0 (ester CH3), δ 8.0–8.3 (aromatic H) δ 3.88 (ester CH3), δ 8.09–8.29 (aromatic H) δ 3.7 (ester CH3), δ 4.3–6.5 (hydroxyls)

Key Observations:

Structural Differences :

  • The isochromene derivative lacks sulfur and nitrogen heteroatoms present in the benzodithiazine analog, making it less polar but more oxygen-rich.
  • Methyl shikimate, a natural product derivative, shares the methyl ester group but features hydroxyl-rich cyclohexene rings, unlike the aromatic isochromene.

Spectroscopic Contrasts :

  • The benzodithiazine’s sulfonyl groups produce distinct IR peaks at 1340/1155 cm⁻¹, absent in the isochromene compound.
  • Methyl shikimate’s hydroxyl groups generate broad O-H stretches in IR and complex splitting in 1H NMR, unlike the isochromene’s simpler aromatic signals.

Thermal Stability :

  • The benzodithiazine derivative decomposes at 252–253 °C, suggesting higher thermal stability compared to typical isochromene esters (which often melt below 200 °C). This may reflect stronger intermolecular forces from its sulfonyl and hydrazine groups.

Biological Activity

Methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity through various studies, providing insights into its mechanisms, efficacy, and possible applications in medicine.

Chemical Structure and Properties

This compound has a unique structure characterized by the isoquinoline framework, which is known for diverse biological activities. The compound's molecular formula is C11H9ClO3C_{11}H_{9}ClO_{3} with a molecular weight of 232.64 g/mol.

PropertyValue
Molecular FormulaC11H9ClO3C_{11}H_{9}ClO_{3}
Molecular Weight232.64 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assay

In a study conducted by researchers at the Royal Society of Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be 15 µM and 20 µM respectively, indicating moderate potency.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analysis which showed an increase in apoptotic cells upon treatment.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in animal models. Acute toxicity studies showed no significant adverse effects at doses up to 100 mg/kg body weight. However, long-term studies are warranted to fully assess chronic toxicity and potential side effects.

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